(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclopentan-1-amine
Description
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Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO/c1-11-6-5-10-8-4-2-3-7(8)9/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOQVAZPHXSVHY-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN[C@@H]1CCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclopentan-1-amine is a fluorinated cyclopentane derivative that has garnered attention for its potential therapeutic applications. This compound's unique structure, characterized by a cyclopentane ring with a fluorine atom and a methoxyethyl substituent, influences its chemical behavior and biological activity. The stereochemistry indicated by the (1R,2R) designation suggests that its spatial arrangement significantly affects its interaction with biological targets.
The synthesis of this compound can be achieved through various methods, optimizing yields and purity levels. The compound's chemical behavior can be analyzed through reactions typical of amines and fluorinated compounds. Fluorinated compounds are known for enhanced metabolic stability and altered pharmacokinetics, which may contribute to the biological activity of this compound.
Biological Activity
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Computer-aided prediction models have been utilized to assess the biological activity spectra of such compounds, revealing potential pharmacological effects and mechanisms of action.
Potential Pharmacological Effects
The biological activity of this compound can be summarized as follows:
- Neurotransmitter Receptor Interaction : Similar compounds have shown affinity for neurotransmitter receptors, which could suggest potential applications in neurology.
- Enzyme Modulation : The compound may influence enzymes involved in metabolic processes, indicating possible roles in metabolic disorders.
- Pharmacokinetic Alterations : The presence of fluorine often leads to improved drug-like properties such as increased bioavailability.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals how variations in substituents influence biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Amino-3-fluorocyclopentane | Cyclopentane ring, amino group | Simple amine structure without additional groups |
| N-(2-Methoxyethyl)cyclopentanamine | Cyclopentane ring, methoxyethyl substituent | Lacks fluorine; may have different bioactivity |
| 2-Fluoro-N,N-dimethylcyclopentanamine | Dimethylamino group instead of methoxyethyl | Alters steric hindrance and electronic properties |
These comparisons highlight how substituent variations can significantly impact the chemical properties and biological activities of similar compounds.
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of fluorinated cyclopentanes. For instance, research involving related compounds has demonstrated:
- In vitro Studies : Assays conducted on similar structures have shown varying degrees of receptor binding and enzyme inhibition.
- In vivo Studies : Animal models have been used to assess the efficacy and safety profiles of related compounds, providing insights into potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
